molecular formula C9H7LiO3 B12992953 Lithium 3-oxo-3-phenylpropanoate

Lithium 3-oxo-3-phenylpropanoate

Cat. No.: B12992953
M. Wt: 170.1 g/mol
InChI Key: SXLHCCMAUYVFKJ-UHFFFAOYSA-M
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Description

Lithium 3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C9H7LiO3 It is a lithium salt of 3-oxo-3-phenylpropanoic acid, characterized by the presence of a phenyl group attached to a three-carbon chain with a keto group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 3-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of 3-oxo-3-phenylpropanoic acid with lithium hydroxide in an aqueous medium. The reaction proceeds as follows:

C9H8O3+LiOHC9H7LiO3+H2O\text{C}_9\text{H}_8\text{O}_3 + \text{LiOH} \rightarrow \text{C}_9\text{H}_7\text{LiO}_3 + \text{H}_2\text{O} C9​H8​O3​+LiOH→C9​H7​LiO3​+H2​O

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process may include additional steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium 3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 3-oxo-3-phenylpropanoic acid.

    Reduction: 3-hydroxy-3-phenylpropanoate.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Lithium 3-oxo-3-phenylpropanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium 3-oxo-3-phenylpropanoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical processes. For example, it may inhibit enzymes involved in oxidative stress pathways, providing potential neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-3-phenylpropanoate: An ester derivative with similar structural features.

    Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: A compound with a hydroxyl group and an amino group, used in organic synthesis.

Uniqueness

Lithium 3-oxo-3-phenylpropanoate is unique due to its lithium salt form, which imparts distinct chemical and physical properties compared to its ester and amide counterparts. This uniqueness makes it valuable in specific applications where lithium ions play a crucial role.

Properties

Molecular Formula

C9H7LiO3

Molecular Weight

170.1 g/mol

IUPAC Name

lithium;3-oxo-3-phenylpropanoate

InChI

InChI=1S/C9H8O3.Li/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1

InChI Key

SXLHCCMAUYVFKJ-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=C(C=C1)C(=O)CC(=O)[O-]

Origin of Product

United States

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